molecular formula C25H15FN2O6 B2524954 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid CAS No. 750629-35-7

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

Cat. No. B2524954
M. Wt: 458.401
InChI Key: XOQCYKPIDKTUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid, also known as FNQ3, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multistep process involving several chemical reactions. FNQ3 has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been studied for its potential applications in scientific research. One study found that 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Another study found that 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid can inhibit the activity of a protein called Hsp90, which is involved in several cellular processes and has been linked to cancer and other diseases.

Mechanism Of Action

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is believed to work by inhibiting the activity of certain proteins in the cell, including Hsp90. This inhibition can lead to the disruption of several cellular processes, including protein folding, and can ultimately result in cell death.

Biochemical And Physiological Effects

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Hsp90, 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been shown to induce the expression of certain genes involved in cell cycle regulation and apoptosis. 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has several advantages for lab experiments, including its ability to inhibit the activity of Hsp90, which is involved in several cellular processes. However, 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid. One direction is to further explore its potential applications in cancer treatment. Another direction is to study its effects on other cellular processes and proteins. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid in vivo.

Synthesis Methods

The synthesis of 4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves several steps, including the reaction of 4-fluorophenol with 3-nitro-4-chlorobenzaldehyde to form 4-(4-fluorophenoxy)-3-nitrobenzaldehyde. This intermediate is then reacted with quinoline-2-carboxylic acid to form 4-[4-(4-fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

(E)-4-[4-(4-fluorophenoxy)-3-nitrophenyl]-2-oxo-3-quinolin-2-ylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN2O6/c26-17-7-9-18(10-8-17)34-23-12-5-15(14-22(23)28(32)33)13-19(24(29)25(30)31)21-11-6-16-3-1-2-4-20(16)27-21/h1-14H,(H,30,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCYKPIDKTUFB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC(=C(C=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-])C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=C\C3=CC(=C(C=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-])/C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

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